N-[(2-methoxyphenyl)methyl]prop-2-enamide
Overview
Description
N-[(2-methoxyphenyl)methyl]prop-2-enamide is an organic compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, N-(2-methoxybenzyl)acrylamide. This compound is characterized by the presence of an amide group attached to a benzene ring substituted with a methoxy group and an acrylamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of 2-methoxybenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methoxybenzylamine+acryloyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[(2-hydroxyphenyl)methyl]prop-2-enamide.
Reduction: The amide group can be reduced to an amine group, resulting in the formation of N-[(2-methoxyphenyl)methyl]prop-2-enamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: N-[(2-hydroxyphenyl)methyl]prop-2-enamide.
Reduction: N-[(2-methoxyphenyl)methyl]prop-2-enamine.
Substitution: N-[(2-halophenyl)methyl]prop-2-enamide (where halo represents Cl, Br, etc.).
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide moiety play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with its target, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)prop-2-enamide
- N-(2,2-dimethoxyethyl)prop-2-enamide
- N-(2-hydroxyphenyl)methyl]prop-2-enamide
Uniqueness
N-[(2-methoxyphenyl)methyl]prop-2-enamide is unique due to the presence of the methoxy group at the ortho position relative to the amide group. This structural feature influences its reactivity and binding properties, making it distinct from other similar compounds. The ortho-methoxy group can participate in intramolecular hydrogen bonding, which can affect the compound’s stability and reactivity.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBPTPKMLQTSMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.